(2-Tert-butylpyrimidin-5-yl)boronic acid CAS 1352570-51-4 properties
(2-Tert-butylpyrimidin-5-yl)boronic acid CAS 1352570-51-4 properties
An In-Depth Technical Guide to (2-Tert-butylpyrimidin-5-yl)boronic acid (CAS 1352570-51-4): Properties, Reactivity, and Applications in Modern Drug Discovery
Introduction
(2-Tert-butylpyrimidin-5-yl)boronic acid is a specialized heterocyclic organic compound that has emerged as a valuable building block for researchers in synthetic and medicinal chemistry. Its structure is characterized by three key features: a pyrimidine ring, a common and privileged scaffold in numerous pharmaceuticals; a boronic acid functional group, renowned for its utility in carbon-carbon bond formation; and a tert-butyl group, which imparts specific steric and lipophilic properties.
The primary significance of this reagent lies in its role as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction, one of the most powerful and versatile methods for constructing biaryl and heteroaryl structures.[1][2] As the pharmaceutical industry continues to explore complex molecular architectures, the demand for well-defined, functionalized building blocks like (2-Tert-butylpyrimidin-5-yl)boronic acid is paramount. Boronic acids themselves are increasingly recognized not just as synthetic intermediates, but as pharmacophores capable of forming reversible covalent bonds with enzyme active sites, a strategy famously employed by the proteasome inhibitor drug, Bortezomib (Velcade®).[3][4][5]
This guide provides a comprehensive technical overview of (2-Tert-butylpyrimidin-5-yl)boronic acid for researchers, scientists, and drug development professionals. It covers the compound's physicochemical properties, spectroscopic signature, core reactivity, applications in drug discovery, and essential safety protocols.
Physicochemical and Spectroscopic Profile
The fundamental properties of (2-Tert-butylpyrimidin-5-yl)boronic acid define its handling, reactivity, and analytical characterization.
Core Properties
| Property | Value | Reference(s) |
| CAS Number | 1352570-51-4 | [6][7] |
| Molecular Formula | C₈H₁₃BN₂O₂ | [6][7] |
| Molecular Weight | 180.01 g/mol | [7] |
| Physical Form | White to off-white powder/solid | |
| Typical Purity | ≥95% | [7] |
| Synonyms | 2-tert-butyl-5-pyrimidinylboronic acid |
Solubility and Stability
(2-Tert-butylpyrimidin-5-yl)boronic acid is generally soluble in polar organic solvents such as methanol, tetrahydrofuran (THF), and dimethylformamide (DMF). It is known to be hygroscopic and should be stored under anhydrous conditions to prevent hydration and the potential for dehydration to its trimeric anhydride form, known as a boroxine.[8] Boronic acids can be susceptible to protodeboronation, particularly under harsh acidic or basic conditions, and oxidative degradation.[9] Therefore, storage in a cool, dry environment under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended to ensure its integrity.[8]
Spectroscopic Characterization: A Predictive Analysis
While specific spectral data for this compound is often proprietary to the manufacturer, its structure allows for a reliable prediction of its key spectroscopic features.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. Two singlets should appear in the aromatic region (typically δ 8.5-9.5 ppm) corresponding to the two non-equivalent protons on the pyrimidine ring. A sharp singlet integrating to nine protons will be present in the aliphatic region (typically δ 1.3-1.5 ppm), characteristic of the tert-butyl group. A broad, exchangeable singlet corresponding to the two protons of the B(OH)₂ group may also be visible, though its chemical shift and appearance can vary significantly with solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals: four for the pyrimidine ring carbons (two quaternary, two CH) and two for the tert-butyl group carbons (one quaternary, one methyl).
-
¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing organoboron compounds.[10] For (2-Tert-butylpyrimidin-5-yl)boronic acid, a single, relatively broad resonance is expected in the range of δ 28-33 ppm (relative to BF₃•Et₂O), which is characteristic of a trigonal planar (sp²-hybridized) boronic acid.[10]
-
Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound would be expected to show a prominent ion corresponding to its protonated molecule [M+H]⁺ at m/z 181.11.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong, broad absorption band around 3200-3500 cm⁻¹ due to the O-H stretching of the boronic acid group. Other key peaks would include C-H stretching bands around 2900-3000 cm⁻¹ and characteristic C=N and C=C stretching vibrations for the pyrimidine ring in the 1400-1600 cm⁻¹ region.
Reactivity and Synthetic Utility
The synthetic value of (2-Tert-butylpyrimidin-5-yl)boronic acid is dominated by its application in the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application
First reported in 1981, the Suzuki-Miyaura reaction has become an indispensable tool for forming carbon-carbon bonds, particularly between sp²-hybridized centers.[2] The reaction involves the coupling of an organoboron compound (like our title compound) with an organohalide or triflate in the presence of a palladium catalyst and a base. Its popularity stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents and byproducts.[2][4]
The catalytic cycle, illustrated below, is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar¹-X).
-
Transmetalation: The organic group from the boronic acid (Ar²) is transferred from boron to the palladium center, a step facilitated by the base.
-
Reductive Elimination: The two organic fragments (Ar¹ and Ar²) are coupled, regenerating the Pd(0) catalyst and releasing the final biaryl product.
Caption: General catalytic cycle of the Suzuki-Miyaura reaction.
Protocol: Representative Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for coupling (2-Tert-butylpyrimidin-5-yl)boronic acid with a generic aryl bromide, such as 4-bromoanisole.
Objective: To synthesize 5-(4-methoxyphenyl)-2-(tert-butyl)pyrimidine.
Materials:
-
(2-Tert-butylpyrimidin-5-yl)boronic acid (1.0 eq)
-
4-Bromoanisole (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
Solvent: Toluene and Water (e.g., 4:1 v/v) or 1,4-Dioxane and Water
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
Inert Atmosphere Setup: Assemble the glassware (flask, condenser) and ensure it is dry. Purge the system with an inert gas (nitrogen or argon) for 10-15 minutes. Maintaining an inert atmosphere throughout the reaction is crucial to prevent catalyst degradation.
-
Reagent Addition: To the reaction flask, add (2-Tert-butylpyrimidin-5-yl)boronic acid, 4-bromoanisole, potassium carbonate, and the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water) via syringe. The use of a biphasic system or an aqueous base is common and facilitates the transmetalation step.[1]
-
Reaction: Heat the mixture with vigorous stirring to a temperature of 80-100 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: The crude product is typically purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.
Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.
Applications in Medicinal Chemistry and Drug Discovery
The title compound is strategically valuable as it combines two important motifs: the pyrimidine ring and the boronic acid pharmacophore.
-
The Pyrimidine Scaffold: The pyrimidine core is a cornerstone of medicinal chemistry, found in a vast array of FDA-approved drugs, including kinase inhibitors (e.g., Imatinib, Gefitinib), antivirals, and antibiotics. Its nitrogen atoms can act as hydrogen bond acceptors, enabling specific interactions with biological targets.
-
The Boronic Acid Pharmacophore: Boronic acids are Lewis acids that can form stable, yet reversible, covalent bonds with diols. In a biological context, this allows them to act as inhibitors of serine proteases (by binding to the catalytic serine), as well as enzymes that process sugars.[3][5] They are also considered bioisosteres of carboxylic acids.[4][11]
The combination of these features in (2-Tert-butylpyrimidin-5-yl)boronic acid makes it an ideal starting point for generating libraries of novel compounds for high-throughput screening. The tert-butyl group provides a lipophilic anchor that can probe hydrophobic pockets within an enzyme's active site, while the pyrimidine core can be further functionalized or used to establish key polar contacts.
Caption: Role of the title compound in a drug discovery workflow.
Safety, Handling, and Storage
Proper handling and storage are essential for user safety and to maintain the chemical's integrity.
GHS Hazard Information
| Category | Information | Reference(s) |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [12][13] |
Handling and Personal Protective Equipment (PPE)
-
Always handle this chemical in a well-ventilated fume hood to avoid inhalation of the powder.[8][12]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[8][12]
-
Minimize dust generation during handling.[8]
Storage Conditions
-
Store in a tightly sealed container to prevent moisture absorption.[8]
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[8][12]
-
For long-term storage and to ensure maximum stability, storing under an inert atmosphere (nitrogen or argon) is recommended.[8]
Disposal
-
Dispose of waste material in accordance with all applicable local, state, and federal regulations for chemical waste.[8]
References
- (2-tert-butylpyrimidin-5-yl)boronic acid | 1352570-51-4. Sigma-Aldrich.
- SAFETY D
- (2-(tert-butylthio)pyrimidin-5-yl)boronic acid. AOBCHEM.
- (2-(tert-Butyl)pyrimidin-5-yl)boronic acid - CAS:1352570-51-4. AOTU Chemical Valley.
- (2-(tert-Butyl)pyrimidin-5-yl)boronic acid. Jilin Jintai Chemical Glass Co., Ltd.
- Safety D
- [2-(2-Hydroxypropan-2-yl)
- Safety Data Sheet.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development.
- Examples of boronic acids in pharmacologically relevant compounds.
- Boronic acid with high oxidative stability and utility in biological contexts.
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. SciSpace.
- Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanol
- (2-Aminopyrimidin-5-yl)boronic acid | C4H6BN3O2 | CID 17750211.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Bor
- Physical and Chemical Properties of Boronic Acids: Formulation Implic
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condens
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- 2-Fluoropyridine-5-boronic acid SDS, 351019-18-6 Safety D
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